molecular formula C12H12ClN3OS B2500495 N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329079-24-5

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2500495
CAS No.: 329079-24-5
M. Wt: 281.76
InChI Key: JNPZVVWEWYQEDD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-chloroaniline, which is reacted with chloroacetyl chloride to form N-(3-chlorophenyl)-2-chloroacetamide.

    Formation of Imidazole Derivative: The next step involves the reaction of the intermediate with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. This step forms the imidazole ring attached to the acetamide.

    Thioether Formation: Finally, the compound is treated with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group, yielding N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPZVVWEWYQEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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